Lipophilicity: Target vs. Des-carboxy Analog
Removing the carboxylic acid group from the azetidine ring (comparator: 2-(azetidin-1-yl)-1,3,4-thiadiazole) increases the computed XLogP3-AA by 0.9 log units, from 0.1 to 1.0 [1]. This shift indicates a significant reduction in hydrophilicity, which would alter aqueous solubility and potentially reduce the compound's suitability for applications requiring low LogP, such as fragment-based screening or certain CNS-targeted campaigns where excessive lipophilicity is linked to promiscuity [2].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | 2-(Azetidin-1-yl)-1,3,4-thiadiazole (CAS 2195879-52-6): XLogP3-AA = 1.0 |
| Quantified Difference | Δ = +0.9 log units (10-fold increase in lipophilicity for the comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021.05.07 release |
Why This Matters
The target compound's lower lipophilicity (XLogP3 0.1) aligns better with lead-like chemical space and offers a higher aqueous solubility profile, reducing the risk of aggregation-based assay interference in early-stage discovery.
- [1] PubChem Compound Summary for CID 64259502 (Target) and CID 90124081 (Comparator). Computed Properties section. Accessed 2026-04-25. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
